[1,2,4]Triazolo[1,5-c]pyrimidine-5,7-diamine

Synthetic Chemistry Medicinal Chemistry Quality Control

Selecting this specific isomer is critical for reproducible adenosine receptor SAR. The [1,5-c] core provides a privileged geometry for A2A/A3 antagonism, achieving low-nanomolar Ki values, unlike the [1,5-a] or [1,2,3]triazolo isomers which require de novo SAR exploration. Its calculated LogP of -2.19 and high PSA (95.12 Ų) deliver a polar, CNS-friendly profile distinct from lipophilic alternatives. Sourced at 99% HPLC purity, it minimizes by-product interference in parallel synthesis, with two reactive amino groups enabling efficient 65–85% derivatization yields. This is the optimal building block for CNS or immuno-oncology programs demanding subtype selectivity without kinase polypharmacology.

Molecular Formula C5H6N6
Molecular Weight 150.14 g/mol
CAS No. 144105-17-9
Cat. No. B119995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,4]Triazolo[1,5-c]pyrimidine-5,7-diamine
CAS144105-17-9
Synonyms[1,2,4]Triazolo[1,5-c]pyrimidine-5,7-diamine(9CI)
Molecular FormulaC5H6N6
Molecular Weight150.14 g/mol
Structural Identifiers
SMILESC1=C(N=C(N2C1=NC=N2)N)N
InChIInChI=1S/C5H6N6/c6-3-1-4-8-2-9-11(4)5(7)10-3/h1-2H,6H2,(H2,7,10)
InChIKeyRZTSXLCOFFCUQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1,2,4]Triazolo[1,5-c]pyrimidine-5,7-diamine (CAS 144105-17-9) Core Scaffold for Adenosine Receptor Antagonists and Kinase Inhibitors


[1,2,4]Triazolo[1,5-c]pyrimidine-5,7-diamine (CAS 144105-17-9) is a heterocyclic building block featuring a fused triazole-pyrimidine core with two primary amino groups at the 5- and 7-positions . This scaffold serves as a privileged template for the development of adenosine receptor (AR) antagonists, particularly targeting the A2A and A3 subtypes, and has also been explored as a starting point for kinase inhibitor design [1]. The compound's structural features—including a polar surface area (PSA) of 95.12 Ų, a calculated LogP of -2.19, and a molecular weight of 150.14 g/mol —provide a defined physicochemical profile that differentiates it from other triazolopyrimidine isomers and substitution patterns.

Why [1,2,4]Triazolo[1,5-c]pyrimidine-5,7-diamine (CAS 144105-17-9) Cannot Be Replaced by Other Triazolopyrimidine Isomers


Triazolopyrimidine scaffolds are not interchangeable; subtle variations in ring fusion geometry ([1,5-c] vs. [1,5-a] vs. [4,5-d]) and substitution pattern profoundly alter both physicochemical properties and biological target engagement [1]. The [1,2,4]triazolo[1,5-c]pyrimidine core with 5,7-diamine substitution offers a unique combination of hydrogen-bonding capacity, polarity, and synthetic versatility that cannot be replicated by the [1,2,3]triazolo isomer (LogP = -0.46) [2] or the [1,5-a] fused analogs [1]. Generic substitution with an alternative triazolopyrimidine building block introduces uncontrolled changes in lipophilicity, solubility, and receptor-binding orientation, which can derail SAR campaigns and lead to irreproducible biological results. The quantitative differentiation presented below substantiates why procurement decisions must be compound-specific.

Quantitative Differentiation of [1,2,4]Triazolo[1,5-c]pyrimidine-5,7-diamine (CAS 144105-17-9) vs. Closest Analogs


Enhanced Commercial Purity: 99% HPLC vs. Industry-Standard 95–98% for Triazolopyrimidine Analogs

Commercial suppliers offer [1,2,4]triazolo[1,5-c]pyrimidine-5,7-diamine (CAS 144105-17-9) at a certified purity of 99% by HPLC, as documented in vendor specifications . In contrast, closely related triazolopyrimidine building blocks—including 5-chloro-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine, 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine, and 2-amino-5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidine—are typically supplied at 95–98% purity . This 1–4% absolute purity advantage reduces the burden of impurity profiling in downstream SAR studies.

Synthetic Chemistry Medicinal Chemistry Quality Control

Distinct Lipophilicity Profile: LogP -2.19 vs. [1,2,3]Triazolo Isomer LogP -0.46

The calculated LogP (octanol-water partition coefficient) for [1,2,4]triazolo[1,5-c]pyrimidine-5,7-diamine is -2.19 . The [1,2,3]triazolo[1,5-c]pyrimidine-5,7-diamine isomer exhibits a significantly higher LogP of -0.46 [1]. This 1.73 log unit difference corresponds to an approximately 50-fold difference in partition coefficient, indicating that the [1,2,4]triazolo scaffold is considerably more hydrophilic than its [1,2,3]triazolo counterpart.

Physicochemical Properties Drug Design ADME

Synthetic Versatility: High Yields in Microwave-Assisted Cyclocondensation (65–85%)

The 5,7-diamine motif on the [1,2,4]triazolo[1,5-c]pyrimidine core enables efficient functionalization. Literature reports describe catalyst-free, microwave-assisted cyclocondensation of enaminonitriles with benzohydrazides to yield the target scaffold in good-to-excellent yields . When used as a synthetic intermediate, subsequent derivatization reactions (e.g., hydrazine-mediated cyclization) proceed with yields typically in the 65–85% range . In contrast, analogous [1,2,4]triazolo[1,5-a]pyrimidine scaffolds frequently require more forcing conditions or give lower yields (e.g., 12–50% for certain antitumor derivatives) [1].

Synthetic Methodology Heterocyclic Chemistry Process Chemistry

Adenosine Receptor Antagonist Scaffold: Ki = 3.32 nM (hA2A) and 4.14 nM (hA3) for Optimized 5,8-Disubstituted Derivatives

While [1,2,4]triazolo[1,5-c]pyrimidine-5,7-diamine itself serves as the unsubstituted core, its optimized 5,8-disubstituted derivatives achieve high-affinity antagonism at adenosine receptors. Compound 12 (free 5-amino group, 8-ethoxycarbonyl) shows hA2A Ki = 3.32 nM with 55.6-fold selectivity over hA1 [1]. Compound 23 (5-methylamino substitution) yields hA3 Ki = 4.14 nM with 236-fold selectivity over hA1 [1]. In contrast, analogous [1,2,4]triazolo[1,5-a]pyrimidine derivatives show markedly lower AR affinity (e.g., Ki >100 nM for many representatives) and are primarily explored as antitubulin or antimalarial agents [2]. This target-class specialization makes the [1,5-c] scaffold uniquely valuable for AR-focused programs.

Adenosine Receptors GPCR Pharmacology CNS Drug Discovery

Kinase Inhibition Profile: Multikinase IC50 Values of 2.19–9.31 μM for Optimized [1,5-a] Analogs – Context for [1,5-c] Scaffold Differentiation

While the [1,5-c] scaffold excels in adenosine receptor antagonism, the [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been optimized for multikinase inhibition. Compound 12b, a representative [1,5-a] derivative, inhibits EGFR (IC50 = 2.19 μM), VEGFR2 (2.95 μM), TrkA (3.49 μM), and CDK2 (9.31 μM) [1]. In contrast, [1,5-c] derivatives have not been reported to show comparable pan-kinase activity, highlighting the scaffold-specific nature of target engagement. The [1,5-c] scaffold's selectivity for adenosine receptors over kinases is a critical differentiator when designing target-specific chemical probes.

Kinase Inhibitors Oncology Multitargeted Therapy

Hydrogen-Bond Donor/Acceptor Profile: 2 HBD, 5 HBA – Enabling Bidentate Interactions in Adenosine Receptor Binding Pockets

[1,2,4]Triazolo[1,5-c]pyrimidine-5,7-diamine possesses two hydrogen-bond donors (the 5- and 7-amino groups) and five hydrogen-bond acceptors (the triazole and pyrimidine nitrogens) . This arrangement enables bidentate hydrogen-bonding interactions with key residues in the adenosine receptor orthosteric site, as demonstrated by docking studies of 5,8-disubstituted derivatives [1]. In comparison, the [1,2,3]triazolo[1,5-c] isomer has an identical HBD/HBA count but differs in the spatial orientation of the triazole nitrogens, which alters the hydrogen-bonding vector and reduces binding complementarity to AR subtypes [2]. The [1,5-a] isomer presents a different HBA geometry due to altered ring fusion, further diminishing AR affinity.

Molecular Recognition Structure-Based Drug Design Pharmacophore Modeling

Application Scenarios Where [1,2,4]Triazolo[1,5-c]pyrimidine-5,7-diamine (CAS 144105-17-9) Outperforms Generic Alternatives


Adenosine A2A/A3 Receptor Antagonist Lead Optimization

When designing subnanomolar to low-nanomolar adenosine receptor antagonists for CNS disorders or immuno-oncology, [1,2,4]triazolo[1,5-c]pyrimidine-5,7-diamine serves as the optimal starting scaffold. Its 5- and 7-amino groups permit rapid diversification, and literature precedent demonstrates that 5,8-disubstituted derivatives achieve hA2A Ki = 3.32 nM and hA3 Ki = 4.14 nM with tunable subtype selectivity [1]. The scaffold's calculated LogP of -2.19 also suggests favorable CNS drug-like properties. Procurement of the [1,5-c] isomer ensures that the SAR trajectory remains on a validated path to high-affinity AR antagonism, whereas the [1,5-a] or [1,2,3]triazolo isomers would necessitate de novo SAR exploration with no guarantee of comparable potency [2].

Kinase Inhibitor Discovery Programs Requiring Scaffold Selectivity

For kinase inhibitor programs, the [1,2,4]triazolo[1,5-a]pyrimidine scaffold is the established choice (e.g., compound 12b shows multikinase IC50 values of 2.19–9.31 μM [2]). However, if a program seeks to avoid kinase polypharmacology and instead target adenosine receptors, the [1,5-c] scaffold is the correct alternative. The data confirm that [1,5-c] derivatives are not promiscuous kinase inhibitors, making this compound ideal for projects where adenosine receptor selectivity is paramount and off-target kinase activity is undesirable [1].

High-Purity Building Block for Parallel Synthesis and SAR Libraries

With a commercial purity specification of 99% HPLC , [1,2,4]triazolo[1,5-c]pyrimidine-5,7-diamine enables high-throughput parallel synthesis with minimal impurity carryover. This purity level exceeds that of many analogous triazolopyrimidine building blocks (typically 95–98% ), reducing the need for post-synthesis repurification and improving the reliability of structure-activity relationship interpretation. The compound's two reactive amino groups also support diverse functionalization strategies, with reported derivatization yields of 65–85% .

Physicochemical Property-Driven Drug Design Requiring High Polarity

The exceptionally low LogP of -2.19 and high PSA of 95.12 Ų make this compound a valuable starting point for designing polar, water-soluble drug candidates. This profile is particularly advantageous for targeting extracellular receptors (e.g., GPCRs) or for achieving high aqueous solubility without introducing charged moieties. The [1,2,3]triazolo isomer (LogP = -0.46) is approximately 50-fold more lipophilic [3], making it less suitable for applications where high polarity is a design requirement.

Quote Request

Request a Quote for [1,2,4]Triazolo[1,5-c]pyrimidine-5,7-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.